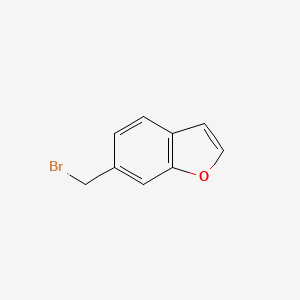

6-(Bromomethyl)benzofuran

Descripción general

Descripción

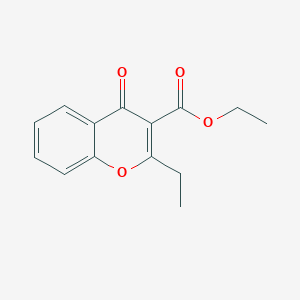

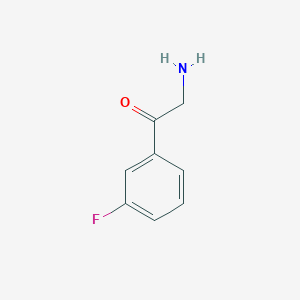

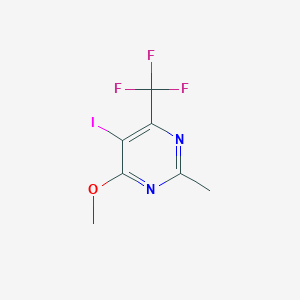

6-(Bromomethyl)benzofuran is a chemical compound with the empirical formula C9H6O1Br2 and a molecular weight of 289.95 . It is part of a class of compounds known as benzofurans, which are ubiquitous in nature and have been shown to exhibit strong biological activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be achieved using hypervalent iodine reagents . Other methods include the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .Molecular Structure Analysis

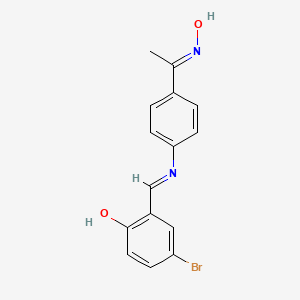

The molecular structure of 6-(Bromomethyl)benzofuran consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The presence of bromine attached to a methyl or acetyl group that is attached to the benzofuran system can increase its cytotoxicity .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, the reaction with diols can deliver benzofuran derivatives via dehydrative C-H alkenylation and annulation reaction . Other reactions include the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives have shown potential anticancer activity . The structure-activity relationship of these derivatives has been studied extensively, and they have been found to be effective against various types of cancer . The chemical structure of benzofuran, composed of fused benzene and furan rings, is key to its biological activities .

Treatment of Chronic Diseases

Benzofuran has demonstrated potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . Its unique physicochemical characteristics and versatile features make it a promising compound for the treatment of these conditions .

Antimicrobial Properties

Benzofuran has shown anti-infective properties against microorganisms like viruses, bacteria, and parasites . This makes it a potential candidate for the development of new antimicrobial agents .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Drug Discovery and Development

The wide array of biological and pharmacological activities of benzofuran derivatives has attracted considerable attention in the field of drug invention and development . Medicinal chemists have used its core to synthesize new derivatives that can be applied to a variety of disorders .

Antimicrobial Drug Development

Benzofuran-based compounds have emerged as a promising scaffold for designing antimicrobial agents that are active toward different clinically approved targets . This scaffold has been found to be suitable for developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been found to interact with various biological targets, including enzymes and receptors . The specific target would depend on the functional groups attached to the benzofuran core .

Mode of Action

Benzofuran derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromomethyl group in 6-(Bromomethyl)benzofuran could potentially undergo nucleophilic substitution reactions, leading to covalent modifications of the target .

Biochemical Pathways

Benzofuran derivatives have been reported to influence a variety of biochemical pathways, including those involved in anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

The pharmacokinetic properties of benzofuran derivatives can be influenced by factors such as the lipophilicity of the compound, its molecular size, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

The action, efficacy, and stability of 6-(Bromomethyl)benzofuran can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific cellular context in which the compound is acting .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(bromomethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPGKYDAXNUDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)benzofuran | |

CAS RN |

79444-77-2 | |

| Record name | 6-(bromomethyl)-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)

![2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3284911.png)